1-(carbamoylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(carbamoylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that features a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(carbamoylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition, to form the triazole ring. The subsequent functionalization of the triazole ring with carboxylic acid and carbamoylmethyl groups can be carried out using standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(carbamoylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The triazole ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized triazole derivatives.
Scientific Research Applications
1-(carbamoylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(carbamoylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s functional groups can participate in hydrogen bonding and other interactions that influence its activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1H-1,2,3-triazole-4-carboxylic acid
- 1-(hydroxymethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-(aminomethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
1-(carbamoylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
1-(Carbamoylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula: C₅H₈N₄O₃
- Molecular Weight: 172.14 g/mol
- CAS Number: 4967-77-5
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial topoisomerases, which are essential for DNA replication and repair processes .
- Anticancer Properties : Preliminary studies have indicated that derivatives of triazole compounds can induce apoptosis in cancer cells. Specifically, modifications at the carboxylic acid group have been shown to enhance anticancer activity against estrogen-negative breast cancer cells (MDA-MB-231) by promoting programmed cell death pathways .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammatory processes. Inhibition of COX could lead to reduced inflammation and associated pain relief .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound and its derivatives:
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally related triazole compounds is presented below:
Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
---|---|---|---|
This compound | Effective (MIC: 32 μg/mL) | Moderate (Induces apoptosis) | Inhibits COX |
Methyl 1H-1,2,3-triazole-4-carboxylate | Limited | Low | Not significant |
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | High (MIC: <16 μg/mL) | High (Effective against multiple cancer types) | Moderate |
Properties
IUPAC Name |
1-(2-amino-2-oxoethyl)-5-methyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-3-5(6(12)13)8-9-10(3)2-4(7)11/h2H2,1H3,(H2,7,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSCWCUIVBCTGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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